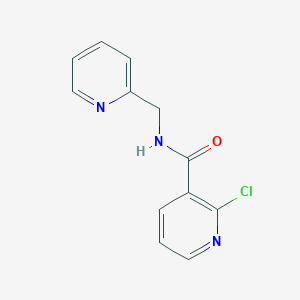

2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide

Description

2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide is a nicotinamide derivative characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a carboxamide group linked to a pyridin-2-ylmethyl moiety. This compound is of interest due to its structural similarity to agrochemicals and pharmaceuticals, particularly those targeting herbicidal and fungicidal activities. Its synthesis typically involves coupling 2-chloronicotinic acid derivatives with pyridin-2-ylmethylamine intermediates .

Properties

IUPAC Name |

2-chloro-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-10(5-3-7-15-11)12(17)16-8-9-4-1-2-6-14-9/h1-7H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODJCEYCDFPECI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide typically involves the reaction of nicotinic acid derivatives with pyridine derivatives under specific conditions. One common method includes the use of 2-chloronicotinic acid and pyridine-2-methanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of the carbonyl group to an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory and Therapeutic Potential

One of the most significant applications of 2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide is its role as a selective inhibitor of phosphodiesterase type 4 (PDE4). Inhibition of PDE4 has been linked to therapeutic effects in treating various inflammatory and central nervous system disorders. These include:

- Asthma

- Chronic Obstructive Pulmonary Disease (COPD)

- Rheumatoid Arthritis

- Depression

Research indicates that compounds inhibiting PDE4 can lead to reduced inflammatory mediator release, making them potential candidates for new anti-inflammatory drugs .

1.2 Antifibrotic Activity

Recent studies have highlighted the compound's potential in antifibrotic therapy. Specifically, derivatives of nicotinamide have shown promise in inhibiting collagen expression and hydroxyproline content in cell cultures, suggesting their utility in developing antifibrotic drugs .

Agricultural Applications

2.1 Pesticidal Activity

The compound has shown efficacy as a pesticide, specifically in herbicidal and fungicidal applications. Research has demonstrated that derivatives of nicotinamide exhibit significant activity against various plant pathogens, including:

- Fusarium species

- Alternaria species

- Phytophthora species

These compounds are being explored as new templates for developing fungicides due to their effectiveness against resistant strains .

2.2 Plant Growth Regulation

In addition to its pesticidal properties, this compound has been evaluated for its role in plant growth regulation. Studies indicate that certain derivatives can enhance plant growth while providing protection against pathogens, thus contributing to sustainable agricultural practices .

Synthesis and Structure-Activity Relationship

3.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available pyridine derivatives. The synthetic routes often include:

- Acylation Reactions : Introducing acyl groups to the pyridine nitrogen.

- Chlorination : Selective chlorination at specific positions on the pyridine ring.

- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) to confirm their structures .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of 2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide and Analogs

Regulatory and Commercial Status

- Boscalid : Approved under the Insecticides Act, 1968 (India), and widely regulated globally .

- Target Compound: Limited commercial data; supplier listings (e.g., SynThink) indicate availability for research use .

- 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide : Classified as an impurity, highlighting the importance of substituent choice in regulatory approval .

Key Research Findings

- Structural Flexibility: Minor substituent changes significantly alter activity. For example, replacing pyridin-2-ylmethyl with biphenyl (boscalid) shifts activity from herbicidal to fungicidal .

- Synthetic Accessibility : The target compound’s synthesis is more straightforward than boscalid’s, which requires multi-step biphenyl incorporation .

- Crystal Structure Insights : Analogous nicotinamides exhibit consistent bond lengths and angles, suggesting shared electronic properties despite functional differences .

Biological Activity

2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 239.67 g/mol. The compound features a chlorinated nicotinamide moiety linked to a pyridine ring, which contributes to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. It has been evaluated for its efficacy against various cancer cell lines, showing significant cytotoxic effects.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Inhibition of cell proliferation and induction of apoptosis |

| H1975 (Lung) | 0.442 | EGFR inhibition and cell cycle arrest |

The compound has demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window for further development .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

These findings suggest that the compound could be developed as a potential antimicrobial agent .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in critical cellular processes such as:

- DNA Replication : The compound may inhibit enzymes necessary for DNA synthesis, leading to reduced cell proliferation.

- Signal Transduction : It could modulate signaling pathways related to cell survival and apoptosis.

Further research is needed to elucidate the precise molecular interactions and pathways involved .

Case Study 1: Breast Cancer Treatment

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 0.126 µM. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of the compound was tested against common bacterial strains. The results demonstrated that it effectively inhibited the growth of Staphylococcus aureus at a concentration of 32 µg/mL, suggesting its potential application in treating bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.